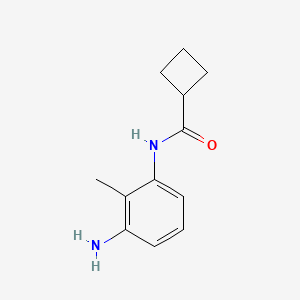

![molecular formula C12H13NO B1320482 N-[2-(2-呋喃基)苄基]-N-甲胺 CAS No. 859850-97-8](/img/structure/B1320482.png)

N-[2-(2-呋喃基)苄基]-N-甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(2-Furyl)benzyl]-N-methylamine is a compound that is structurally related to various benzylamine derivatives. While the specific compound is not directly studied in the provided papers, there are related compounds that offer insights into its potential characteristics and behaviors. For instance, N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine is synthesized to model phenolic resins resulting from the polymerization of benzoxazine monomers . Similarly, N-[Furyl-(3)-methyl]-1,2-diaminoethane is synthesized and its base strength and stability of Cu(II)-chelates are determined . These studies provide a foundation for understanding the chemical behavior of related furyl and benzylamine compounds.

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine is synthesized to serve as a model for benzoxazine-based phenolic resins . In another study, N-methylation of amines with methanol is performed at room temperature using a silver-loaded titanium dioxide photocatalyst under UV-vis light irradiation, which could be a potential method for synthesizing N-methylamines . The synthesis of N-[Furyl-(3)-methyl]-1,2-diaminoethane is also reported, providing insights into the synthesis of furyl-containing amines .

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques. The X-ray crystal structure of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine is determined, revealing hydrogen-bonding characteristics that could be indicative of the behavior of similar compounds . Vibrational assignments are made using infrared and Raman spectroscopy, which could be applied to understand the molecular structure of N-[2-(2-Furyl)benzyl]-N-methylamine .

Chemical Reactions Analysis

The chemical reactions of related compounds involve interactions with metal ions and the formation of chelates. For instance, the complex formation between N-[Furyl-(2)-methyl]-1,2-diaminoethane and Cu(II)-ions leads to extra stabilization, which suggests that N-[2-(2-Furyl)benzyl]-N-methylamine might also form stable metal complexes . The reactivity of these compounds with other nucleophiles and electrophiles could be inferred from these studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are studied using spectroscopic and potentiometric methods. The vibrational spectroscopy of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine provides insights into its physical properties . The base strength and stability of the Cu(II)-chelates of N-[Furyl-(3)-methyl]-1,2-diaminoethane are determined potentiometrically, which could be relevant for understanding the acid-base properties of N-[2-(2-Furyl)benzyl]-N-methylamine . The solubility, melting points, and other physical properties could be extrapolated from these related studies.

科学研究应用

Coordination Chemistry

- Results : These compounds form stable assemblies with metals due to the thermodynamic chelate effect and have applications in creating advanced materials .

Material Sciences

Biomass Conversion

- Results : The synthesis of biofuels and renewable chemicals from biomass-derived furfurals is a key outcome .

Biomedical Sciences

Photovoltaic Applications

- Results : The use of these compounds could lead to enhanced efficiency or stability of solar cells .

Catalysis

Polymer Synthesis

- Results : These materials are of interest for their potential applications in electronics or photonics .

Biomass Conversion

- Results : The synthesis of biofuels and renewable chemicals from biomass-derived furfurals is a significant outcome .

Modular Synthesis

- Results : This approach provides a modular access to variously substituted furans from renewable feedstock .

Advanced Material Design

- Results : The creation of novel materials with potential applications in various domains such as electronics and photonics .

Chemical Modification

- Results : The attachment of furan heterocycles to other systems can lead to the preparation of original molecular compounds .

Catalytic Processes

Biomass Valorization

- Results : The synthesis of biofuels and renewable chemicals from biomass-derived furfurals is a key outcome .

Renewable Feedstock Conversion

安全和危害

属性

IUPAC Name |

1-[2-(furan-2-yl)phenyl]-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-13-9-10-5-2-3-6-11(10)12-7-4-8-14-12/h2-8,13H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKIFCJFFHXQAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594548 |

Source

|

| Record name | 1-[2-(Furan-2-yl)phenyl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-Furyl)benzyl]-N-methylamine | |

CAS RN |

859850-97-8 |

Source

|

| Record name | 1-[2-(Furan-2-yl)phenyl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

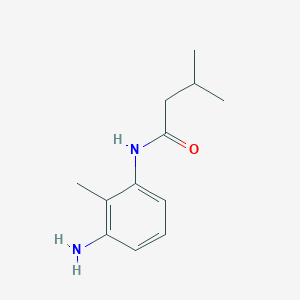

![[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1320408.png)